Bicyclo[3.2.1]octane-1-carboxylic acid
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Description
Synthesis Analysis
Several synthetic approaches have been explored for the preparation of bicyclo[3.2.1]octanes. Notably, a divergent [5+2] cascade approach has been described, enabling the facile synthesis of diversely functionalized ent-kaurene and cedrene-type skeletons in good yields and excellent diastereoselectivities .
Another method involves the double Michael addition (DMA) of carbon nucleophiles to 7 and 8-membered ring dienones, leading to the formation of 8-disubstituted bicyclo[3.2.1]octane-3-ones and 9-disubstituted bicyclo[3.3.1]octane-3-ones .
Molecular Structure Analysis
Bicyclo[3.2.1]octane consists of a bridged three-membered ring (cyclopropane) fused to a six-membered ring. The arrangement of atoms and chemical bonds in this molecule contributes to its unique properties .
Chemical Reactions Analysis
The reactivity of bicyclo[3.2.1]octane-1-carboxylic acid depends on its functional groups. It can participate in various reactions, including Diels-Alder reactions, cyclopropane cleavage, and ring-opening reactions .
Scientific Research Applications
Synthesis Applications
Bicyclo[3.2.1]octane-1-carboxylic acid derivatives are used in various synthesis applications. For instance, ε-amino acids based on a bicyclic skeleton, specifically bicyclo[3.3.0]octane-5-amino-1-carboxylic acids, are prepared for use in solid-phase synthesis. These are derived from 4,4-diethylcarboxylic bicyclo[3.3.0]oct-2-enone, showcasing the bicyclic structure's utility in synthesizing complex amino acids (Yeo et al., 2006).
Transport Applications
In the field of transport applications, the isomeric 3-aminobicyclo[3.2.1]octane-3-carboxylic acids were synthesized to explore their specificity to membrane transport systems. These compounds showed increased reactivity with the Na+-independent amino acid transport system, emphasizing their potential in transport system studies (Christensen et al., 1983).
Electrosynthesis
Electrosynthesis studies involving bicyclic acids have been conducted to understand their reactivity and ionization properties. For instance, the reactivities of 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids and their esters were studied, providing insights into their electrical effects and ionization constants (Roberts & Moreland, 1953).
Chemical Property Analysis
Research on bicyclic acids includes analyzing their chemical properties, like acidity. The acidity of weak acids, including bicyclo[2.2.2]octane-1-carboxylic acids, has been calculated, contributing to a better understanding of their behavior and applications in chemical syntheses (Wiberg, 2002).
Enantioselective Synthesis
This compound derivatives are also significant in enantioselective synthesis. For example, the single-step enantioselective construction of bicyclo[3.2.1]octanes demonstrates the role of this compound in creating bioactive natural products and highlights its importance in modern synthetic organic chemistry (Presset et al., 2012).
Decarboxylation Studies
The mechanisms of decarboxylation of bicyclic acids, including bicyclo[3.2.1]octane-2-carboxylic acids, have been studied, revealing insights into the pathways and intermediates involved in these chemical reactions (Cantello et al., 1974).
Properties
IUPAC Name |
bicyclo[3.2.1]octane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c10-8(11)9-4-1-2-7(6-9)3-5-9/h7H,1-6H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJDYARCZSGKTIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC(C1)(C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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